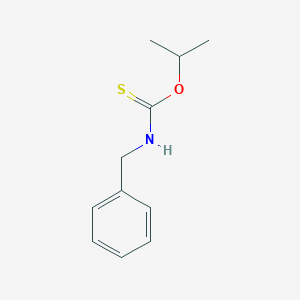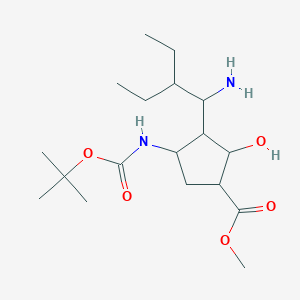
Sodium glucose-6 phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium glucose-6 phosphate is a phosphorylated form of glucose, where a phosphate group is attached to the sixth carbon of the glucose molecule. This compound plays a crucial role in various metabolic pathways, including glycolysis and the pentose phosphate pathway. It is commonly found in cells and is essential for energy metabolism and storage.
准备方法
Synthetic Routes and Reaction Conditions: Sodium glucose-6 phosphate can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase enzymes. The reaction involves the transfer of a phosphate group from ATP to glucose, forming glucose-6 phosphate. This reaction is typically carried out in an aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of glucose using immobilized enzymes to enhance efficiency and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Types of Reactions:
Oxidation: this compound undergoes oxidation in the presence of glucose-6-phosphate dehydrogenase, forming 6-phosphogluconolactone and NADPH.
Isomerization: It can be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.
Hydrolysis: The compound can be hydrolyzed to glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: NADP+ as a cofactor, glucose-6-phosphate dehydrogenase enzyme.
Isomerization: Phosphoglucose isomerase enzyme.
Hydrolysis: Glucose-6-phosphatase enzyme, aqueous solution.
Major Products:
Oxidation: 6-phosphogluconolactone and NADPH.
Isomerization: Fructose-6-phosphate.
Hydrolysis: Glucose and inorganic phosphate.
科学研究应用
Sodium glucose-6 phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is essential for studying metabolic pathways such as glycolysis and the pentose phosphate pathway.
Medicine: It is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency, a condition that can lead to hemolytic anemia.
Industry: this compound is used in the production of biofuels and bioplastics through metabolic engineering and synthetic biology applications.
作用机制
Sodium glucose-6 phosphate exerts its effects by participating in key metabolic pathways. In glycolysis, it is converted to fructose-6-phosphate, which is further metabolized to produce energy. In the pentose phosphate pathway, it is oxidized to produce NADPH, which is essential for anabolic reactions and maintaining redox balance in cells. The compound also plays a role in glycogen synthesis and breakdown, acting as a precursor for glycogen storage.
相似化合物的比较
Glucose-1-phosphate: Another phosphorylated form of glucose involved in glycogen synthesis.
Fructose-6-phosphate: An isomer of glucose-6-phosphate that participates in glycolysis.
6-phosphogluconate: A product of glucose-6-phosphate oxidation in the pentose phosphate pathway.
Uniqueness: Sodium glucose-6 phosphate is unique due to its central role in multiple metabolic pathways. It serves as a key intermediate in both energy production and biosynthetic processes, making it indispensable for cellular metabolism. Its ability to be converted into various other metabolites highlights its versatility and importance in maintaining cellular functions.
属性
IUPAC Name |
sodium;(2,3,4,5-tetrahydroxy-6-oxohexyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLNVXMRZXIII-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NaO9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)


![Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B12499782.png)
![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
![5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499789.png)
![1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide](/img/structure/B12499791.png)
